2-Chloro-5-fluoro-4-(trifluoromethoxy)pyridine is a highly functionalized, multi-halogenated pyridine building block designed for advanced agrochemical and pharmaceutical discovery. Featuring a reactive 2-chloro handle for cross-coupling, a metabolic-blocking 5-fluoro substituent, and a strongly electron-withdrawing, lipophilic 4-trifluoromethoxy group, this compound serves as a premium precursor for synthesizing metabolically robust, highly permeable heterocycles. Its unique substitution pattern significantly depresses the pyridine nitrogen's basicity while maximizing lipophilicity, making it an essential starting material for overcoming pharmacokinetic and physicochemical bottlenecks during lead optimization [1].
Multihalogenated pyridine scaffold for regioselective functionalization
Supports cross-coupling and nucleophilic aromatic substitution workflows
High-purity grade consistent with research synthesis and building-block supply
Substituting this compound with the more common 2-chloro-4-(trifluoromethoxy)pyridine or 2-chloro-5-fluoro-4-methoxypyridine compromises both downstream metabolic stability and physicochemical tuning. The absence of the 5-fluoro group leaves the pyridine ring vulnerable to oxidative metabolism and fails to sufficiently lower the basicity of the nitrogen, often resulting in off-target liabilities such as hERG binding in pharmaceutical applications [1]. Conversely, replacing the trifluoromethoxy group with a standard methoxy group drastically reduces lipophilicity and introduces a known metabolic soft spot for O-demethylation, negating the primary advantages of this specific fluorinated scaffold in rigorous procurement scenarios [2].
Removing the 2-chloro or 5-fluoro substituents can alter regioselectivity in SNAr and cross-coupling, leading to different connectivity in downstream products.
Substituting with less fluorinated pyridines changes electron-withdrawing character, which may shift reactivity and impact physicochemical properties of the final molecule.
Analogs lacking the α-chlorine may fail in large-scale synthesis; this substitution pattern is required for efficient production of the trifluoromethoxypyridine core.
The strongly electron-withdrawing nature of both the 4-trifluoromethoxy and 5-fluoro groups significantly lowers the LUMO of the pyridine ring. Class-level reactivity benchmarks demonstrate that this dual-substitution accelerates nucleophilic aromatic substitution (SNAr) at the 2-chloro position by orders of magnitude compared to electron-donating analogs like 2-chloro-4-methoxypyridine [1].
| Evidence Dimension | Relative SNAr reaction rate (pseudo-first-order) |
| Target Compound Data | >50-fold rate acceleration |
| Comparator Or Baseline | 2-Chloro-4-methoxypyridine (Baseline: 1x) |
| Quantified Difference | >50x faster substitution kinetics |
| Conditions | SNAr with secondary amines in polar aprotic solvent (e.g., DMF) at 80 °C |
Enables milder coupling conditions and shorter reaction times, reducing the degradation of sensitive functional groups in complex molecule synthesis.
A primary procurement driver for the trifluoromethoxy group is its absolute resistance to cytochrome P450-mediated O-demethylation. Compared to 4-methoxy analogs, incorporating the 4-(trifluoromethoxy) motif extends the in vitro microsomal half-life of downstream derivatives significantly, eliminating a major metabolic liability [1].
| Evidence Dimension | In vitro microsomal half-life (t1/2) |
| Target Compound Data | >150 minutes (typical for -OCF3 derivatives) |
| Comparator Or Baseline | 4-Methoxy derivatives (<15 minutes due to rapid O-demethylation) |
| Quantified Difference | >10-fold extension in metabolic half-life |
| Conditions | Human Liver Microsomes (HLM) assay, 37 °C, NADPH regenerating system |
Prevents premature metabolic clearance, directly justifying the higher procurement cost of -OCF3 building blocks over -OCH3 alternatives.
The addition of the 5-fluoro group adjacent to the trifluoromethoxy substituent exerts a profound inductive electron-withdrawing effect. This specific substitution pattern depresses the basicity of the pyridine nitrogen significantly more than the 4-(trifluoromethoxy) group alone, lowering the pKa by approximately 1.0 to 1.5 units compared to the non-fluorinated analog [1].
| Evidence Dimension | Pyridine nitrogen pKa |
| Target Compound Data | pKa ~ -1.0 to 0.0 |
| Comparator Or Baseline | 2-Chloro-4-(trifluoromethoxy)pyridine (pKa ~ 1.0 to 1.5) |
| Quantified Difference | 1.0 to 1.5 unit reduction in pKa |
| Conditions | Aqueous predictive pKa modeling / titration at 25 °C |
Lowering basicity is a proven, critical strategy to mitigate phospholipidosis and hERG channel binding liabilities in pharmaceutical lead selection.
The synergistic combination of a 5-fluoro and a 4-trifluoromethoxy group provides massive gains in lipophilicity without introducing excessive steric bulk. Benchmark calculations indicate this scaffold increases logP substantially compared to standard methoxypyridines, directly enhancing passive membrane permeability [1].
| Evidence Dimension | Contribution to calculated logP (clogP) |
| Target Compound Data | +1.2 to +1.5 logP units |
| Comparator Or Baseline | 4-Methoxypyridine core (+0.0 to +0.2 logP units) |
| Quantified Difference | Net increase of >1.0 logP unit |
| Conditions | Standard Hansch-Leo fragment calculations |
Crucial for buyers needing to rapidly increase blood-brain barrier (BBB) permeability or cuticular penetration in agrochemical formulations.
The optimal building block for incorporating a metabolically stable, highly lipophilic pyridine motif to drive blood-brain barrier (BBB) crossing in neurotherapeutics, directly leveraging the logP enhancement of the 5-F/4-OCF3 combination [1].
Selected specifically when an existing pyridine-containing lead exhibits cardiotoxicity, utilizing the strong inductive effects of the 5-fluoro and 4-trifluoromethoxy groups to depress basicity and eliminate off-target hERG binding [2].
Ideal for developing next-generation fungicides or insecticides where high lipophilicity for cuticular penetration and absolute environmental stability (resistance to oxidative degradation) are required [3].
Used as a highly electrophilic core in library synthesis, allowing rapid, mild-condition functionalization at the 2-chloro position with diverse nucleophiles due to the lowered LUMO of the highly fluorinated ring [4].